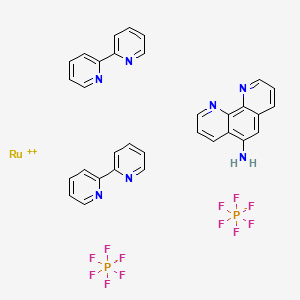

ビス(2,2'-ビピリジン)-(5-アミノフェナントロリン)ルテニウムビス(ヘキサフルオロリン酸)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), also known as Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), is a useful research compound. Its molecular formula is C34H26F12N8P2Ru and its molecular weight is 937.636. The purity is usually 95%.

BenchChem offers high-quality Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2'-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物学的イメージングにおける蛍光プローブ

Ru(bpy)2(phen-5-NH2)(PF6)2: は、超高輝度かつ光安定な蛍光シリカナノ粒子を作成するために使用されてきた 。これらのナノ粒子は、高い輝度と安定性を示し、生物学的イメージングアプリケーションに適しています。シリカマトリックス内へのルテニウム錯体の封入により、クエンチングとリークが防止され、一貫性のある強力な蛍光シグナルが保証されます。このアプリケーションは、正確なイメージングが不可欠な医療診断と研究において特に価値があります。

フォトルミネッセンスおよびエレクトロ化学ルミネッセンスプローブ

このルテニウム錯体は、フォトルミネッセンス(PL)とエレクトロ化学ルミネッセンス(ECL)の両方の特性を提供するデュアルシグナルプローブとして機能する 。これは、水性および生物学的サンプル中の窒素酸化物(NO)の感度および選択性の高い検出のために開発されてきた。低濃度のNOを検出する能力は、神経伝達および免疫応答など、さまざまな生物学的プロセスにおけるその役割を理解するために不可欠です。

材料科学:ナノ粒子の特性の強化

材料科学では、Ru(bpy)2(phen-5-NH2)(PF6)2は、シリカナノ粒子をドープするために使用され、その光安定性と輝度が向上する 。これらのナノ粒子の強化された特性により、特定の光学特性を持つ新素材の開発など、幅広いアプリケーションに適しています。

分析方法:化学分析および環境モニタリング

この化合物の蛍光特性は、化学分析および環境モニタリングで活用されている 。その安定で強い蛍光により、化学反応を追跡し、高い感度と特異性で環境汚染物質を検出することができます。

医学:診断アッセイの製造

医療分野では、ルテニウム錯体は、診断アッセイの製造に使用されている 。その信頼性の高い蛍光と生体分子に結合する能力により、さまざまな病気や医学的状態を検出できるアッセイを開発するための優れたツールとなっています。

環境科学:モニタリングとイメージング

この錯体のアプリケーションは、環境科学にまで及んでおり、その光安定な蛍光ナノ粒子は、環境サンプルのモニタリングとイメージングに使用される 。これは、生態系の研究と環境の健康状態の評価に役立ちます。

作用機序

Target of Action

The primary target of Bis(2,2’-bipyridine)-(5-aminophenanthroline)ruthenium bis(hexafluorophosphate), also known as Ru(bpy)2(phen-5-NH2)(PF6)2, are gold nanoparticles . The compound is used to functionalize these nanoparticles, enhancing their electrochemiluminescence activity . This property is of great potential for application in bioanalysis .

Mode of Action

Ru(bpy)2(phen-5-NH2)(PF6)2 interacts with its targets (gold nanoparticles) through a process known as functionalization . This involves the reduction of HAuCl4 with NaBH4 in the presence of Ru(bpy)2(phen-5-NH2)(PF6)2 . The resulting solution turns to red or wine-red, indicating the successful synthesis of functionalized gold nanoparticles .

Biochemical Pathways

The biochemical pathway involved in the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the reduction of HAuCl4 with NaBH4 . This process results in the formation of functionalized gold nanoparticles with enhanced electrochemiluminescence activity

Pharmacokinetics

The compound is synthesized in a solution and used to functionalize gold nanoparticles . The bioavailability of the compound would depend on the specific application and method of delivery.

Result of Action

The primary result of the action of Ru(bpy)2(phen-5-NH2)(PF6)2 is the creation of functionalized gold nanoparticles with enhanced electrochemiluminescence activity . These nanoparticles can be used in various applications, including bioanalysis .

Action Environment

The action of Ru(bpy)2(phen-5-NH2)(PF6)2 is influenced by several environmental factors. The pH of the solution, for example, is adjusted to 12 by NaOH during the synthesis process . Additionally, the volume of NaBH4 used in the synthesis can affect the outcome . The compound is also sensitive to the presence of other reagents and impurities, which are removed through a process of dialysis and centrifugation .

特性

IUPAC Name |

1,10-phenanthrolin-5-amine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3.2C10H8N2.2F6P.Ru/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H,13H2;2*1-8H;;;/q;;;2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMMCXKCYXQNNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25F12N7P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477241 |

Source

|

| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

898.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84537-86-0 |

Source

|

| Record name | Ru(bpy)2(phen-5-NH2)(PF6)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Ru-NH2 interact with CdS QDs to produce electrochemiluminescence, and what are the advantages of this system?

A1: Ru-NH2 is covalently linked to the surface of CdS QDs via diazonium salt chemistry, forming CdS-Ru nanoparticles []. When an electrochemical potential is applied, both the CdS QDs and the Ru-NH2 complex can undergo redox reactions. This allows for an energy transfer process called ECL resonance energy transfer (ECL-RET) to occur within the CdS-Ru nanoparticle. The CdS QDs act as the ECL donor, becoming excited and transferring energy to the Ru-NH2 acceptor. The Ru-NH2 then emits light, resulting in strong ECL emissions [].

- High ECL efficiency: The CdS-Ru nanoparticles exhibit high ECL efficiency at both positive and negative potentials, expanding their applicability [].

- Aqueous compatibility: The ECL phenomenon is observed in aqueous solutions, making the system suitable for biological applications [].

- Sensitivity: The combination of CdS-Ru nanoparticles with aptamers has enabled the development of sensitive ECL-based detection methods for biomolecules like thrombin [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)

![1,3-Bis[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B588750.png)